molecular formula C17H12FN5OS2 B2429606 N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1171735-39-9

N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2429606
CAS No.: 1171735-39-9
M. Wt: 385.44
InChI Key: NEGZRKFMQDFPLM-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule featuring a strategic fusion of two privileged heterocyclic scaffolds: a 6-fluorobenzo[d]thiazole and a 4-methyl-1,2,3-thiadiazole-5-carboxamide, linked via a pyridin-2-ylmethyl bridge. This specific molecular architecture is designed for advanced research applications, particularly in medicinal chemistry and drug discovery. The benzo[d]thiazole core is a well-established pharmacophore with demonstrated significance in a wide range of biological activities . Scientific literature indicates that benzothiazole derivatives exhibit potent pharmacological properties, including antimicrobial , anti-tubercular , and anticancer activities . The incorporation of the fluorine atom at the 6-position is a common strategy to modulate the molecule's lipophilicity, metabolic stability, and its potential to engage in key binding interactions with biological targets . The 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety, sourced from established chemical precursors , contributes to the compound's heterocyclic diversity and may influence its electronic properties and overall bioavailability. Research on analogous compounds, such as those featuring a benzothiazole-carboxamide structure, has shown specific inhibitory activity against bacterial virulence factors, such as capsule biogenesis in uropathogenic E. coli, highlighting the potential of this chemical class in developing novel anti-infective agents . This compound is provided exclusively for use in non-human research. It is intended for laboratory research purposes only and is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5OS2/c1-10-15(26-22-21-10)16(24)23(9-12-4-2-3-7-19-12)17-20-13-6-5-11(18)8-14(13)25-17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGZRKFMQDFPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are currently under investigation. Benzothiazole derivatives have been found to exhibit potent inhibitory activity against M. tuberculosis, suggesting that this compound may also target similar biochemical pathways.

Mode of Action

Benzothiazole derivatives have been found to interact with their targets and cause significant changes in their function. The compound’s interaction with its targets may lead to the inhibition of essential biochemical pathways, resulting in the observed biological effects.

Biochemical Pathways

The compound is likely to affect several biochemical pathways. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis, suggesting that this compound may interfere with the biochemical pathways essential for the survival and proliferation of this bacterium.

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. Based on the known effects of similar compounds, it is likely that this compound exerts its effects by inhibiting the growth of certain bacteria, such as M. tuberculosis.

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₁₃FN₄O₂S
  • Molecular Weight : 368.4 g/mol
  • CAS Number : 946357-21-7

Synthesis

The synthesis of this compound typically involves the reaction of 6-fluorobenzo[d]thiazole derivatives with pyridine and thiadiazole intermediates. The process can be optimized for yield and purity by varying reaction conditions such as temperature and solvent choice.

Anticancer Activity

Research indicates that derivatives of benzothiazole and thiadiazole exhibit potent anticancer properties. For example, compounds similar to this compound have shown the ability to inhibit cell proliferation in various cancer cell lines:

Cell LineIC₅₀ (µM)Notes
Colo2055.04–13Most effective against this line
U937-Significant antiproliferative activity
MCF7-Moderate activity observed
A549-Potential for further investigation

These studies highlight the compound's potential to induce apoptosis through mechanisms involving cell cycle arrest and mitochondrial pathways, particularly through the modulation of p53 levels and caspase activation .

The anticancer effects are primarily attributed to:

  • Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Increased levels of pro-apoptotic factors (like Bax) and decreased anti-apoptotic factors (like Bcl-2) lead to enhanced apoptosis.
  • Targeting Specific Pathways : The compound may inhibit certain kinases involved in cell signaling pathways critical for cancer cell survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity. Studies show that similar benzothiazole derivatives possess significant antibacterial properties against various strains, indicating a broad spectrum of biological activity .

Case Studies

  • In Vitro Studies : In a comparative study involving multiple compounds with similar structures, this compound exhibited lower IC₅₀ values than standard chemotherapeutics like 5-fluorouracil in several cancer cell lines.
  • Animal Models : Preliminary in vivo studies suggest that this compound could reduce tumor growth significantly compared to controls, although further studies are required to confirm these findings and elucidate the underlying mechanisms.

Scientific Research Applications

The compound N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide has emerged as a significant subject of research due to its potential applications in medicinal chemistry and biological sciences. This article explores its synthesis, biological activities, and various applications supported by case studies and comprehensive data.

Structural Features

The compound features a unique combination of:

  • A fluorobenzo[d]thiazole moiety that enhances stability and biological activity.
  • A thiadiazole ring that is known for its diverse pharmacological properties.
  • A pyridine group that may facilitate interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Testing : The compound has been evaluated against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range, suggesting potent activity against these cell lines.
  • Mechanism of Action : Investigations suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Molecular docking studies indicate strong binding affinities to targets involved in cell survival, such as Bcl-2 proteins.

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial properties against various bacterial strains. Studies have reported:

  • Inhibition of Cell Wall Synthesis : The compound appears to inhibit enzymes crucial for bacterial cell wall formation, leading to bactericidal effects.

Study 1: Antitumor Activity

In a study by Evren et al. (2019), derivatives similar to this compound were synthesized and tested for their anticancer properties. The study reported effective selectivity against A549 cells with IC50 values comparable to those of established chemotherapeutics.

Study 2: Mechanistic Insights

Research conducted by Zhang et al. (2020) focused on the molecular interactions of thiazole derivatives with apoptotic pathways. Their findings indicated that structural modifications in compounds like this compound significantly influenced binding affinity and cytotoxicity against cancer cells.

Applications Summary Table

Application AreaDescription
Anticancer ResearchPotential treatment for lung and breast cancers with significant cytotoxicity.
Antimicrobial AgentsEffective against various bacterial strains by inhibiting cell wall synthesis.
Drug DevelopmentServes as a lead compound for synthesizing new derivatives with enhanced efficacy.

Q & A

Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction conditions?

The compound is synthesized via multi-step protocols involving acylation and amination reactions. For example, acylation of intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with fluorobenzoyl chloride, followed by amination, is a common approach . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .
  • Catalysts : K₂CO₃ or NaH improves coupling efficiency in heterocyclic systems .
  • Temperature control : Room temperature for coupling steps reduces side reactions .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and purity (e.g., integration ratios for methyl groups at δ 2.5 ppm) .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELX software refines crystal structures to resolve steric effects in the thiadiazole core .

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Kinase inhibition assays : Test against Src/Abl kinases using fluorescence polarization .
  • Cell proliferation assays : Use hematological (e.g., K562 leukemia) and solid tumor cell lines to assess IC₅₀ values .
  • Control groups : Include known inhibitors (e.g., BMS-354825) for benchmarking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Substituent variation : Replace the 6-fluoro group on the benzothiazole with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to modulate binding affinity .
  • Scaffold hopping : Compare thiadiazole analogs with oxadiazole or triazole cores to evaluate ring flexibility .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Q. How should researchers address contradictions in reported biological activity data?

  • Reproducibility checks : Validate protocols (e.g., cell line authentication, assay buffer pH) to rule out technical variability .
  • Meta-analysis : Compare IC₅₀ values across studies using standardized units (nM vs. μM) .
  • Orthogonal assays : Confirm kinase inhibition with Western blotting for phosphorylated targets (e.g., CrkL in Abl signaling) .

Q. What strategies resolve low yields in multi-step syntheses?

  • Intermediate purification : Use flash chromatography after each step to remove byproducts (e.g., unreacted isocyanates) .
  • Protection/deprotection : Temporarily shield reactive amines with 4-methoxybenzyl (PMB) groups to prevent side reactions during coupling .
  • Microwave-assisted synthesis : Accelerate cyclization steps (e.g., thiadiazole ring closure) to reduce decomposition .

Q. How can metabolic stability be enhanced for in vivo studies?

  • Trifluoromethyl incorporation : Increases lipophilicity and reduces oxidative metabolism (e.g., replace methyl with CF₃ groups) .
  • Deuterium labeling : Substitute hydrogens at metabolically labile positions (e.g., benzylic sites) to prolong half-life .

Methodological Notes

  • Data tables for SAR studies should include substituent groups, IC₅₀ values, and pharmacokinetic parameters (e.g., Cl/F, t₁/₂) .
  • Crystallography data : Report SHELXL refinement parameters (R-factors, residual density) to validate structural models .

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